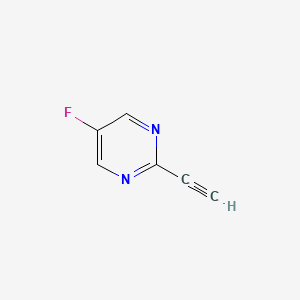

2-Ethynyl-5-fluoropyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethynyl-5-fluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FN2/c1-2-6-8-3-5(7)4-9-6/h1,3-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWFTZHFGYONNSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NC=C(C=N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20858641 | |

| Record name | 2-Ethynyl-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204333-35-6 | |

| Record name | 2-Ethynyl-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethynyl-5-fluoropyrimidine: Properties, Synthesis, and Applications

Foreword: The Strategic Value of a Trifunctional Scaffold

In the landscape of modern chemical synthesis, particularly within drug discovery and materials science, the strategic value of a building block is often defined by its convergence of functionality. 2-Ethynyl-5-fluoropyrimidine (CAS No. 1204333-35-6) stands as a premier example of such a scaffold. It elegantly combines three key chemical motifs onto a single, compact heterocyclic core:

-

The Pyrimidine Ring: A privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its hydrogen bonding capabilities and metabolic recognition.[1]

-

The 5-Fluoro Substituent: A bioisostere for hydrogen that profoundly modulates the electronic properties, pKa, metabolic stability, and binding affinity of the parent molecule.[2]

-

The 2-Ethynyl Group: A versatile and highly reactive terminal alkyne that serves as a cornerstone for carbon-carbon bond formation and bioorthogonal conjugation via "click chemistry."

This guide provides an in-depth exploration of the chemical properties, synthesis, and reactivity of this compound, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

Precise experimental data for this compound is not extensively published, reflecting its status as a specialized research intermediate. The following tables summarize its known identifiers and expected physicochemical and spectroscopic characteristics, derived from foundational chemical principles and data from analogous structures.

Physicochemical Properties

| Property | Value / Description | Source / Rationale |

| CAS Number | 1204333-35-6 | [3] |

| Molecular Formula | C₆H₃FN₂ | [3] |

| Molecular Weight | 122.10 g/mol | Calculated |

| Appearance | Expected to be an off-white to light yellow solid. | Based on analogous ethynyl-heterocycles.[4] |

| Melting Point | Not widely reported. | - |

| Boiling Point | Not widely reported. | - |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, DMF, DMSO). | General property of small, functionalized organic molecules. |

| pKa (Conjugate Acid) | Predicted to be low (approx. < 1), characteristic of N-heterocycles. | The electron-withdrawing effects of the fluorine and ethynyl groups decrease the basicity of the ring nitrogens. |

Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | δ ~ 8.7 ppm (s, 2H, pyrimidine C4-H, C6-H), δ ~ 3.5 ppm (s, 1H, acetylenic C-H) |

| ¹³C NMR | δ ~ 158 ppm (d, J(C,F) ~20 Hz, C5), δ ~ 155 ppm (d, J(C,F) ~5 Hz, C4/C6), δ ~ 135 ppm (C2), δ ~ 80-85 ppm (acetylenic carbons) |

| ¹⁹F NMR | A single resonance is expected, with its chemical shift influenced by the solvent. |

| Mass Spec (HRMS) | Calculated for C₆H₄FN₂ [M+H]⁺: 123.0353. |

| IR (Infrared) | ~3300 cm⁻¹ (C≡C-H stretch), ~2120 cm⁻¹ (C≡C stretch), ~1500-1600 cm⁻¹ (Aromatic C=C/C=N stretch) |

Rationale for NMR Predictions: The two pyrimidine protons are chemically equivalent and expected to appear as a singlet downfield. The fluorine atom will induce a doublet splitting in the ¹³C NMR for adjacent carbons (C4, C5, C6), with the magnitude of the coupling constant (J) decreasing with the number of bonds. The acetylenic proton signal is a characteristic singlet.

Synthesis and Key Reactions

The true utility of this compound is realized through its synthesis and subsequent reactions, which unlock a vast chemical space for derivatization.

Synthesis via Sonogashira Coupling

The most direct and widely adopted method for synthesizing this compound is the Sonogashira cross-coupling reaction.[5][6] This powerful C-C bond-forming reaction couples a terminal alkyne with an aryl or vinyl halide. The synthesis typically starts from a readily available di-substituted pyrimidine, such as 2-chloro-5-fluoropyrimidine.

The choice of a chloro-precursor over bromo- or iodo- is often a balance of cost and reactivity; while chlorides are less reactive, modern palladium catalysts and ligands can effectively facilitate the coupling.[6] The use of a protected alkyne, like (trimethylsilyl)acetylene, prevents self-coupling and is easily deprotected in a subsequent step.

Caption: Synthesis workflow for this compound.

This protocol is a representative example and should be adapted and optimized based on available laboratory equipment and specific substrate batches.

Materials:

-

2-Chloro-5-fluoropyrimidine (1.0 equiv)

-

(Trimethylsilyl)acetylene (1.5 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)

-

Copper(I) iodide [CuI] (0.06 equiv)

-

Triethylamine (Et₃N) (3.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Potassium Carbonate (K₂CO₃)

-

Methanol (MeOH)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-chloro-5-fluoropyrimidine, PdCl₂(PPh₃)₂ catalyst, and CuI.

-

Solvent and Reagent Addition: Add anhydrous THF, followed by triethylamine. The amine acts as both a base and a solvent, and it is crucial for neutralizing the HCl generated during the catalytic cycle.

-

Degassing: Degas the mixture by bubbling argon through the solution for 15-20 minutes. This step is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) active catalyst.

-

Alkyne Addition: Add (trimethylsilyl)acetylene dropwise to the stirring mixture at room temperature.

-

Reaction: Heat the reaction mixture to 60-70 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Workup (Coupling): Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite to remove catalyst residues. Concentrate the filtrate under reduced pressure.

-

Deprotection: Dissolve the crude silylated intermediate in methanol. Add potassium carbonate (2.0 equiv) and stir at room temperature for 1-2 hours. The mild base is sufficient to cleave the TMS group.

-

Final Purification: Once deprotection is complete (monitored by TLC), neutralize with a weak acid (e.g., saturated NH₄Cl solution), extract with an organic solvent (e.g., ethyl acetate), dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield this compound.

Core Reactivity and Applications

The synthetic value of this compound lies in the orthogonal reactivity of its functional groups. The terminal alkyne is the primary site for elaboration.

Sonogashira Cross-Coupling (as a Reagent)

Having been formed by a Sonogashira reaction, the product can itself be used as the alkyne component in a second Sonogashira coupling to link the fluoropyrimidine core to other aryl or vinyl systems, further expanding molecular complexity.[7]

Caption: The interconnected catalytic cycles of the Sonogashira reaction.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

The terminal alkyne of this compound is an ideal substrate for the Huisgen 1,3-dipolar cycloaddition with organic azides.[8][9] The copper(I)-catalyzed variant (CuAAC) is the cornerstone of "click chemistry," prized for its high efficiency, mild reaction conditions, and regiospecificity, exclusively forming the 1,4-disubstituted 1,2,3-triazole product.[10][11] This reaction is a powerful tool for bioconjugation and the modular synthesis of complex molecules in drug discovery.[12]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]

- 3. This compound | 1204333-35-6 [sigmaaldrich.cn]

- 4. CAS 884494-34-2: 2-Ethynyl-5-fluoropyridine | CymitQuimica [cymitquimica.com]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. grokipedia.com [grokipedia.com]

- 9. Click Chemistry [organic-chemistry.org]

- 10. broadpharm.com [broadpharm.com]

- 11. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. Recent trends in click chemistry as a promising technology for virus-related research - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Characterization of 2-Ethynyl-5-fluoropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis and characterization of 2-ethynyl-5-fluoropyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. The document outlines a robust synthetic methodology, details the underlying reaction mechanisms, and presents a comprehensive analytical framework for structural verification and purity assessment.

Section 1: The Strategic Importance of this compound in Drug Discovery

The pyrimidine scaffold is a cornerstone in therapeutic drug design, forming the core of numerous agents across a wide spectrum of diseases, including cancer, and viral and infectious diseases.[1][2] Its prevalence is due to its synthetic versatility and its ability to engage in various biological interactions. The strategic introduction of specific functional groups onto this privileged core can profoundly enhance its pharmacological profile.

The incorporation of a fluorine atom, as in this compound, is a well-established strategy in medicinal chemistry to improve a molecule's properties.[3] Fluorine's high electronegativity and small size can increase metabolic stability by strengthening adjacent C-H bonds against enzymatic oxidation, improve binding affinity to target proteins, and enhance membrane permeability.[3][4]

Furthermore, the ethynyl group serves as a versatile synthetic handle and a potent pharmacophore. It is a key functional group for forming carbon-carbon bonds and can participate in reactions like the Sonogashira coupling, which is central to the synthesis of this molecule.[5][6] The terminal alkyne allows for further molecular elaboration, such as in "click chemistry" reactions, enabling the construction of more complex and diverse molecular libraries for drug screening.

Section 2: Synthesis via Sonogashira Cross-Coupling

The most efficient and widely adopted method for synthesizing this compound is the Sonogashira cross-coupling reaction.[5][7] This powerful reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[8][9]

Mechanistic Rationale: A Dual Catalytic Cycle

The Sonogashira reaction operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7][8]

-

The Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the halo-pyrimidine (e.g., 2-bromo-5-fluoropyrimidine), forming a Pd(II) complex.

-

The Copper Cycle : Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate.

-

Transmetalation and Reductive Elimination : The copper acetylide then transfers its alkynyl group to the Pd(II) complex in a step called transmetalation. The resulting complex then undergoes reductive elimination to yield the final product, this compound, and regenerate the active Pd(0) catalyst.

The choice of catalyst, ligand, base, and solvent is critical for optimizing reaction yield and purity. Palladium complexes with phosphine ligands, such as Pd(PPh₃)₄, are commonly used, while copper(I) iodide is the standard co-catalyst.[8] An amine like triethylamine (Et₃N) typically serves as both the base and, in some cases, the solvent.[10]

Experimental Protocol: A Two-Step Approach

A reliable synthesis involves the coupling of a halo-pyrimidine with a protected alkyne, such as trimethylsilylacetylene (TMSA), followed by a straightforward deprotection step.

Step 1: Sonogashira Coupling of 2-Bromo-5-fluoropyrimidine with TMSA

-

Inert Atmosphere Setup : To a dry Schlenk flask, add 2-bromo-5-fluoropyrimidine (1.0 eq), copper(I) iodide (CuI, 0.05 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).

-

Solvent and Reagent Addition : Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N) in a 2:1 ratio.

-

Alkyne Addition : Add trimethylsilylacetylene (TMSA, 1.2 eq) dropwise to the stirred mixture at room temperature.

-

Reaction Monitoring : Heat the reaction mixture to 60°C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup : Upon completion, cool the reaction to room temperature and filter it through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

Step 2: Deprotection to Yield this compound

-

Silyl Group Removal : Dissolve the crude product from Step 1 in methanol (MeOH).

-

Base Addition : Add a catalytic amount of potassium carbonate (K₂CO₃) to the solution.

-

Reaction : Stir the mixture at room temperature for 2-4 hours until the deprotection is complete, as confirmed by TLC or LC-MS.

-

Final Workup : Neutralize the mixture with a dilute acid (e.g., 1M HCl). Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3x).

Purification

Combine the organic extracts from the final workup, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford this compound as a pure solid.

Section 3: Comprehensive Characterization and Structural Elucidation

Unambiguous confirmation of the structure and purity of the synthesized this compound requires a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for structural elucidation. ¹H, ¹³C, and ¹⁹F NMR spectra provide detailed information about the molecular framework.

| Analysis | Expected Chemical Shift (δ, ppm) | Multiplicity & Coupling (J, Hz) | Assignment |

| ¹H NMR | ~8.60 | Doublet, J ≈ 3.0 Hz | Pyrimidine C4-H |

| ~8.55 | Doublet, J ≈ 3.0 Hz | Pyrimidine C6-H | |

| ~3.30 | Singlet | Ethynyl ≡C-H | |

| ¹³C NMR | ~159 (d) | Doublet, ¹JCF ≈ 260 Hz | C5-F |

| ~145 (d) | Doublet, ²JCF ≈ 20 Hz | C4-H | |

| ~142 (d) | Doublet, ⁴JCF ≈ 4 Hz | C6-H | |

| ~135 (d) | Doublet, ³JCF ≈ 15 Hz | C2-C≡CH | |

| ~85 | Singlet | -C≡CH | |

| ~80 | Singlet | -C≡CH | |

| ¹⁹F NMR | ~ -120 | Singlet | C5-F |

Note: Predicted values are based on related structures and general principles; actual values may vary.[11][12]

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition. Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.

| Analysis | Expected m/z Value | Interpretation |

| HRMS (ESI+) | [M+H]⁺ calculated for C₆H₄FN₂ | Confirms elemental formula |

| MS Fragmentation | [M-HCN]⁺ | Loss of hydrogen cyanide from the pyrimidine ring |

| [M-C₂H]⁺ | Loss of the ethynyl group |

Note: The fragmentation pattern helps to confirm the connectivity of the molecule.[13][14]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the key functional groups present in the molecule.

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 | ≡C-H Stretch | Terminal Alkyne |

| ~2120 | C≡C Stretch | Alkyne |

| ~1600-1450 | C=C and C=N Stretches | Pyrimidine Ring |

| ~1250 | C-F Stretch | Aryl Fluoride |

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the final compound. A reverse-phase method is typically employed.[15][16]

| Parameter | Condition |

| Column | C18 silica gel column (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of acetonitrile in water (both with 0.1% formic acid or TFA) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 280 nm |

| Expected Result | A single major peak indicating >95% purity |

Section 4: Visualized Workflows

Synthesis Pathway Diagram

Caption: Comprehensive workflow for product characterization.

Section 5: Conclusion

This guide has detailed a reliable and efficient pathway for the synthesis of this compound using the Sonogashira cross-coupling reaction. The rationale behind the synthetic choices and the critical importance of a multi-faceted characterization approach have been emphasized to ensure both the structural integrity and purity of the final compound. This molecule represents a valuable building block for medicinal chemists, and the protocols described herein provide a solid foundation for its synthesis and application in drug discovery programs.

References

-

American Chemical Society (ACS) Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available at: [Link]

-

Wikipedia. Sonogashira coupling. Available at: [Link]

-

PubMed. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. Available at: [Link]

-

PubMed. Catalytic alkynone generation by Sonogashira reaction and its application in three-component pyrimidine synthesis. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information for an article on Sonogashira coupling. Available at: [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

-

PubChem. 5-Ethynyl-2-fluoropyridine. Available at: [Link]

-

PubMed. Synthesis and biological activity of 5'-substituted 5-fluoropyrimidine nucleosides. Available at: [Link]

-

University of Southampton ePrints. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. Available at: [Link]

-

PubMed. Fluorinated pyrimidine nucleosides. 4. Synthesis and antitumor testing of a series of 2',5'-dideoxy- and 2',3',5'-trideoxynucleosides of 5-fluorouracil. Available at: [Link]

-

PubMed. Synthesis and in vitro activities of new anticancer duplex drugs linking 2'-deoxy-5-fluorouridine (5-FdU) with 3'-C-ethynylcytidine (ECyd) via a phosphodiester bonding. Available at: [Link]

-

PubMed Central. Recent Advances in Pyrimidine-Based Drugs. Available at: [Link]

-

RSC Publishing. Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs. Available at: [Link]

-

PubChem. 2-Chloro-4-ethyl-5-fluoropyrimidine. Available at: [Link]

-

ResearchGate. Synthesis of 5-ethynyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine via Sonogashira reaction. Available at: [Link]

-

PubChem. 2'-Deoxy-5-Ethynyl-2',2'-Difluorouridine. Available at: [Link]

-

Scribd. Sonogashira Coupling. Available at: [Link]

-

Sci-Hub. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. Available at: [Link]

-

MDPI. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Available at: [Link]

-

PubMed. In vivo effect of 5-ethynyluracil on 5-fluorouracil metabolism determined by 19F nuclear magnetic resonance spectroscopy. Available at: [Link]

-

PubMed. Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity. Available at: [Link]

-

PubMed Central. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Available at: [Link]

-

PubMed Central. Integrated Platform for Expedited Synthesis–Purification–Testing of Small Molecule Libraries. Available at: [Link]

-

ResearchGate. Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Available at: [Link]

-

MDPI. The Synthesis and Crystallographic Characterization of Emissive Pt(II) and Au(I) Compounds Exploiting the 2-Ethynylpyrimidine Ligand. Available at: [Link]

-

Scientific Research Publishing. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Available at: [Link]

-

MDPI. Development of an HPLC-DAD Method for the Extraction and Quantification of 5-Fluorouracil, Uracil, and 5-Fluorodeoxyuridin Monophosphate in Cells and Culture Media of Lactococcus lactis. Available at: [Link]

-

NVKC. Determination of 5-fluorouracil in plasma with HPLC-tandem mass spectrometry. Available at: [Link]

-

PubChem. 5-Fluoropyrimidine. Available at: [Link]

-

ResearchGate. HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Available at: [Link]

-

PubMed Central. High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation. Available at: [Link]

-

SciELO. Development and validation of an HPLC method for the determination of fluorouracil in polymeric nanoparticles. Available at: [Link]

-

PubMed Central. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Available at: [Link]

-

SpectraBase. 2-Ethynylpyridine. Available at: [Link]

-

NIST WebBook. Infrared Spectrum of Aziridine. Available at: [Link]

-

ResearchGate. 70V EI-mass spectrum of 2-ethyl-5- propylcyclohexan-1,3- dione. Available at: [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. scribd.com [scribd.com]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Catalytic alkynone generation by Sonogashira reaction and its application in three-component pyrimidine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. 2-Bromo-5-fluoropyrimidine(947533-45-1) 1H NMR [m.chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. article.sapub.org [article.sapub.org]

- 15. researchgate.net [researchgate.net]

- 16. scielo.br [scielo.br]

2-Ethynyl-5-fluoropyrimidine: A Technical Guide to its Application as a Covalent Probe in Research

Foreword: The Strategic Imperative for Covalent Probes in Modern Drug Discovery

In the landscape of contemporary drug discovery and chemical biology, the pursuit of highly specific and potent modulators of protein function is paramount. While non-covalent interactions have traditionally dominated therapeutic design, the resurgence of targeted covalent inhibitors has opened new frontiers for tackling challenging drug targets, including those previously deemed "undruggable." Covalent probes, by forming a stable, irreversible bond with their target protein, offer unique advantages in terms of prolonged pharmacodynamic effects, improved potency, and the ability to validate target engagement with high confidence. This guide focuses on 2-Ethynyl-5-fluoropyrimidine, a molecule rationally designed to leverage the principles of covalent inhibition for sophisticated research applications. Its structure, combining a biologically relevant pyrimidine scaffold with a reactive ethynyl "warhead," positions it as a versatile tool for researchers, scientists, and drug development professionals. This document will provide an in-depth exploration of its design rationale, potential applications, and the experimental workflows to unlock its full potential.

Deconstructing this compound: A Molecule Designed for Covalent Targeting

The power of this compound as a research tool lies in the strategic fusion of its two key structural motifs: the 5-fluoropyrimidine core and the 2-ethynyl group. This design is not arbitrary; it is a deliberate convergence of a targeting element and a reactive element.

-

The 5-Fluoropyrimidine Scaffold: A Bio-Inspired Targeting Moiety

The pyrimidine ring is a fundamental heterocyclic scaffold found in nucleobases and a plethora of FDA-approved drugs.[1] Its presence in a molecule can facilitate interactions with nucleotide-binding sites in enzymes, such as kinases and metabolic enzymes. The fluorine atom at the 5-position is particularly significant. This feature is famously employed in the anti-cancer drug 5-fluorouracil (5-FU).[2] The 5-fluoro substituent is known to enhance the binding affinity of the pyrimidine ring to enzymes like thymidylate synthase (TS), where it contributes to the formation of a stable covalent adduct.[3][4] In the context of this compound, this fluorinated scaffold is hypothesized to guide the molecule to the active sites of enzymes that recognize pyrimidines, thereby increasing the local concentration of the reactive ethynyl group near potentially targetable amino acid residues.

-

The 2-Ethynyl Group: A Tunable Covalent Warhead

The ethynyl group at the 2-position of the pyrimidine ring serves as the "warhead" of the molecule. This terminal alkyne is a mild electrophile that can undergo a Michael addition reaction with nucleophilic amino acid residues on a target protein, most notably the thiol group of cysteine.[5] This reaction forms a stable, irreversible covalent bond, effectively "tagging" the protein. The reactivity of the ethynyl group can be modulated by the electronic properties of the pyrimidine ring, offering a degree of tunability in its covalent potential.[6] This targeted covalent modification is the cornerstone of its utility as a research probe.

The logical relationship between the scaffold and the warhead is central to the molecule's function. The fluoropyrimidine core provides the initial, reversible binding affinity and selectivity for a target protein, while the ethynyl group executes the subsequent, irreversible covalent modification. This two-step process enhances the overall specificity and potency of the interaction.[5]

Caption: Design rationale of this compound.

Core Application I: this compound as a Targeted Covalent Inhibitor

A primary application of this compound is in the development of targeted covalent inhibitors. By irreversibly binding to a key amino acid residue in the active site of an enzyme, it can permanently block its catalytic activity. This approach is particularly valuable for inhibiting challenging targets where high potency and prolonged duration of action are desired.[2]

Mechanism of Covalent Inhibition

The process of covalent inhibition by this compound can be conceptualized as a two-step mechanism:

-

Reversible Binding (Ki): The inhibitor first binds non-covalently to the target protein's active site, driven by interactions with the 5-fluoropyrimidine scaffold. The strength of this initial binding is characterized by the inhibition constant (Ki).

-

Irreversible Covalent Bond Formation (kinact): Once bound, the ethynyl warhead is positioned in proximity to a nucleophilic residue (e.g., cysteine). This proximity facilitates the nucleophilic attack on the alkyne, leading to the formation of a covalent bond. The rate of this irreversible step is described by the inactivation rate constant (kinact).

The overall efficiency of a covalent inhibitor is often expressed as the ratio kinact/Ki.[7]

Caption: Kinetic model of two-step covalent inhibition.

Hypothetical Experimental Workflow: Validating a Covalent Kinase Inhibitor

Let us hypothesize that this compound is being investigated as a covalent inhibitor of a specific kinase that has a cysteine residue in its ATP-binding pocket. The following workflow outlines the key experiments to validate this hypothesis.

Step 1: Initial Enzyme Inhibition Assay

-

Objective: To determine the initial potency (IC50) of the compound.

-

Protocol:

-

Perform a standard in vitro kinase assay (e.g., using a fluorescent peptide substrate).

-

Incubate the kinase with a range of concentrations of this compound for a short period (e.g., 15 minutes) to minimize the contribution of the covalent inactivation step.

-

Initiate the kinase reaction by adding ATP and the peptide substrate.

-

Measure the kinase activity and plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

-

Step 2: Time-Dependent Inhibition Assay

-

Objective: To confirm the irreversible nature of the inhibition.

-

Protocol:

-

Pre-incubate the kinase with a fixed concentration of this compound for varying time intervals (e.g., 0, 15, 30, 60, 120 minutes).

-

After each pre-incubation period, initiate the kinase reaction by adding ATP and substrate.

-

Measure the remaining kinase activity.

-

A time-dependent decrease in enzyme activity is indicative of irreversible inhibition.

-

Step 3: Determination of Kinetic Parameters (kinact and Ki)

-

Objective: To quantify the efficiency of covalent inhibition.

-

Protocol:

-

Pre-incubate the kinase with multiple concentrations of this compound for several time points.

-

Measure the residual enzyme activity for each concentration and time point.

-

For each inhibitor concentration, plot the natural logarithm of the percentage of remaining activity versus time. The slope of this line gives the observed rate of inactivation (kobs).

-

Plot the kobs values against the inhibitor concentrations. Fit the data to the Michaelis-Menten equation to determine kinact (the maximum rate of inactivation) and Ki (the inhibitor concentration at half-maximal inactivation).[7]

-

Step 4: Mass Spectrometry Analysis of Protein Adduct Formation

-

Objective: To directly confirm the covalent modification of the target protein.

-

Protocol:

-

Incubate the purified kinase with an excess of this compound.

-

Analyze the intact protein using mass spectrometry (e.g., ESI-MS) to detect a mass shift corresponding to the addition of the inhibitor.[8]

-

To identify the site of modification, digest the modified protein with a protease (e.g., trypsin).

-

Analyze the resulting peptides by LC-MS/MS. The modified peptide will show a specific mass shift, and the fragmentation pattern will pinpoint the exact amino acid residue that has been covalently labeled.[9]

-

| Parameter | Description | Illustrative Value (for an analogous compound) |

| IC50 | Concentration for 50% inhibition in a standard assay | 150 nM |

| Ki | Reversible inhibition constant | 2.5 µM |

| kinact | Maximum rate of inactivation | 0.02 min-1 |

| kinact/Ki | Second-order rate constant for covalent modification | 8000 M-1min-1 |

Note: The values in the table are for illustrative purposes and are based on data for similar covalent inhibitors. Actual values for this compound would need to be determined experimentally.

Core Application II: this compound as an Activity-Based Probe

Beyond its role as a potential inhibitor, this compound can be employed as an activity-based probe (ABP) for chemical proteomics studies.[10] ABPs are powerful tools for identifying the protein targets of a small molecule, profiling enzyme activity in complex biological systems, and discovering novel ligandable sites on proteins.[11]

Principles of Activity-Based Protein Profiling (ABPP)

ABPP using this compound involves its introduction into a biological system (e.g., cell lysate, intact cells) where it will covalently label its protein targets. The ethynyl group in this context serves a dual purpose: it acts as the reactive warhead and as a bioorthogonal handle for subsequent chemical ligation. The most common bioorthogonal reaction used in this context is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry."[12] This allows for the attachment of a reporter tag (e.g., a fluorophore for imaging or biotin for affinity purification) to the probe-labeled proteins.

Caption: General workflow for Activity-Based Protein Profiling (ABPP).

Detailed Protocol: Target Identification using Competitive ABPP

Competitive ABPP is a powerful method to identify the specific targets of a non-reactive lead compound.[13] In this setup, this compound would be used as a broad-spectrum probe for a class of enzymes (e.g., pyrimidine-binding proteins), and a non-reactive analog or a different inhibitor would be used as a competitor.

Objective: To identify the protein targets of a hypothetical non-reactive pyrimidine-based drug candidate in a cancer cell line.

Materials:

-

This compound (ABP)

-

Non-reactive pyrimidine-based drug candidate (Competitor)

-

Cancer cell line of interest

-

Lysis buffer

-

Biotin-azide reporter tag

-

Click chemistry reagents (Copper(II) sulfate, a reducing agent like sodium ascorbate, and a copper ligand like TBTA)

-

Streptavidin beads

-

Trypsin

-

Mass spectrometer

Protocol:

-

Cell Lysate Preparation:

-

Culture and harvest cancer cells.

-

Lyse the cells in a suitable buffer to obtain a proteome lysate.

-

Determine the protein concentration of the lysate.

-

-

Competitive Inhibition:

-

Divide the lysate into two samples:

-

Control: Pre-incubate with vehicle (e.g., DMSO).

-

Competition: Pre-incubate with an excess of the non-reactive drug candidate.

-

-

Incubate both samples for a defined period (e.g., 30 minutes) at room temperature.

-

-

Probe Labeling:

-

Add this compound to both the control and competition samples.

-

Incubate for a further period (e.g., 1 hour) to allow the probe to label any available target sites.

-

-

Click Chemistry:

-

To each sample, add the biotin-azide reporter tag and the click chemistry reagents.

-

Incubate to ligate the biotin tag to the probe-labeled proteins.

-

-

Affinity Purification:

-

Add streptavidin beads to each sample to capture the biotinylated proteins.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

-

On-Bead Digestion:

-

Resuspend the beads in a digestion buffer and add trypsin.

-

Incubate overnight at 37°C to digest the captured proteins into peptides.

-

-

LC-MS/MS Analysis:

-

Collect the peptide supernatants.

-

Analyze the peptides by LC-MS/MS.

-

Proteins that are identified in the control sample but are significantly reduced in abundance in the competition sample are considered the specific targets of the non-reactive drug candidate.

-

Synthesis and Handling Considerations

Proposed Synthetic Scheme (Hypothetical):

-

Starting Material: 2,4-dichloro-5-fluoropyrimidine, which can be synthesized from 5-fluorouracil.[14]

-

Selective Halogenation/Substitution: A selective reaction at the 2-position to introduce a suitable leaving group for cross-coupling, if necessary.

-

Sonogashira Coupling: Reaction with a protected alkyne, such as (trimethylsilyl)acetylene, in the presence of a palladium catalyst and a copper co-catalyst.

-

Deprotection: Removal of the silyl protecting group to yield the terminal alkyne, this compound.

Handling and Storage:

-

Due to its reactive ethynyl group, this compound should be handled with care in a well-ventilated fume hood.

-

It should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C) to prevent degradation.

-

Solutions of the compound should be prepared fresh for each experiment.

Concluding Remarks and Future Outlook

This compound represents a powerful and versatile tool for chemical biology and drug discovery. Its rational design, which combines a biologically relevant targeting scaffold with a reactive covalent warhead, enables a wide range of applications, from the development of potent and selective covalent inhibitors to the identification and validation of novel drug targets through activity-based protein profiling. While this guide has provided a comprehensive overview of its potential uses and the experimental workflows to harness them, it is important to note that the specific applications and protocols will ultimately be dictated by the biological question at hand. As the fields of chemical proteomics and covalent drug design continue to evolve, molecules like this compound will undoubtedly play a crucial role in advancing our understanding of protein function and in the development of the next generation of precision medicines.

References

- [Reference to a review on protein aryl

- [Reference to a paper on fluorogenic probes for cysteine oxid

-

Tate, E. (2021). New chemical proteomics methods paper in Nature Protocols. Imperial College London. [Link]

- [Reference to a paper on the discovery of covalent TEAD inhibitors]

- [Reference to a review on mass spectrometry for protein adduct identific

- [Reference to a paper on pyrimidine-BODIPY probes]

- [Reference to a paper on ethynylbenzaldehyde-based lysine-targeting inhibitors]

- [Reference to a paper on target valid

- [Reference to a paper on activity-based probes for sirtuins]

- [Reference to a paper on multifunctional activity-based probes]

- [Reference to a review on fluorescent chemical probe design]

- [Reference to a review on FDA-approved pyrimidine-containing drugs]

- [Reference to a paper on NUC-3373 as a fluoropyrimidine anticancer agent]

- [Reference to a paper on the synthesis of duplex drugs containing 5-FdU]

- [Reference to an article on the role of 2,4-dichloro-5-fluoropyrimidine in synthesis]

- [Reference to a paper on target identific

- [Reference to a paper on multiplexed cysteine chemoproteomics]

- [Reference to a review on activity-based protein profiling]

- [Reference to a paper on the synthesis of fluorin

- [Reference to a paper on the design of fluorescent probes for GPR54]

- [Reference to a paper on covalent warheads in FGFR4 inhibitors]

- [Reference to a d

- [Reference to a review on modular synthesis of chemical probes]

- [Reference to a paper on protein adduct identific

- [Reference to a review on covalent protein kinase inhibitors]

- [Reference to a paper on the synthesis of 2-amino-5-fluoropyridine]

- [Reference to a review on mass spectrometry-based proteomics for chrom

- [Reference to a paper on the design of 2,4-diamino-5-methyleneaminopyrimidine deriv

- [Reference to a preprint on streamlined chemoproteomics]

- Method for preparing 2,4-dichloro-5-fluoropyrimidine compound.

- [Reference to a review on the design of SuFEx chemical probes]

- [Reference to a paper on the synthesis of 5'-substituted 5-fluoropyrimidine nucleosides]

- [Reference to a paper on network pharmacology and experimental valid

- [Reference to a paper on the synthesis of a self-clickable building block]

- [Reference to a paper on thymidyl

- [Reference to a conference on emerging drug targets]

- [Reference to a paper on target valid

- [Reference to a paper on cysteine-based perfluorinated deriv

- [Reference to a review on thiols and cysteines in redox biology]

Sources

- 1. d-nb.info [d-nb.info]

- 2. chimia.ch [chimia.ch]

- 3. Chemical principles for the design of a novel fluorescent probe with high cancer-targeting selectivity and sensitivity - Integrative Biology (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Ethynylbenzaldehyde-Based, Lysine-Targeting Irreversible Covalent Inhibitors for Protein Kinases and Nonkinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Discovery of a series of 2,5-diaminopyrimidine covalent irreversible inhibitors of Bruton's tyrosine kinase with in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. New chemical proteomics methods paper in Nature Protocols | Imperial News | Imperial College London [imperial.ac.uk]

- 13. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CN102070536A - Method for preparing 2,4-dichloro-5-fluoropyrimidine compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Mechanism of Action of 2-Ethynyl-5-fluoropyrimidine: A Novel Thymidylate Synthase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The fluoropyrimidine class of antimetabolites, most notably 5-fluorouracil (5-FU), represents a cornerstone of cancer chemotherapy, primarily through the inhibition of thymidylate synthase (TS).[1][2] This enzyme is critical for the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[3][4] Its inhibition leads to a state of "thymineless death," which selectively targets rapidly proliferating cancer cells.[5] However, the efficacy of traditional fluoropyrimidines is often hampered by rapid catabolism and the development of resistance. This guide introduces 2-Ethynyl-5-fluoropyrimidine, a novel investigational scaffold, and elucidates its proposed mechanism of action. By integrating the established pharmacology of the 5-fluoropyrimidine core with the unique biochemical properties of an ethynyl group at the C-2 position, this molecule is engineered for enhanced target engagement and potency. We will dissect its bioactivation pathway, the intricacies of its interaction with thymidylate synthase, and the downstream cellular consequences, providing a comprehensive framework for its preclinical evaluation.

Introduction: Targeting the Engine of DNA Synthesis

Cancer is fundamentally a disease of uncontrolled cell proliferation, which places an immense demand on the machinery of DNA synthesis. Thymidylate synthase (TS) serves as a rate-limiting enzyme in this process, catalyzing the reductive methylation of deoxyuridine monophosphate (dUMP) to dTMP.[4] This makes TS a highly validated and critical target for anticancer drug development.[6]

Fluoropyrimidines mimic the natural substrate of TS, and upon intracellular activation, their metabolites act as potent inhibitors.[1] The principal mechanism involves the formation of a stable ternary complex between the inhibitor, the enzyme, and the folate cofactor, 5,10-methylenetetrahydrofolate (CH2THF), effectively shutting down dTMP production.[7]

This compound is a rationally designed molecule that builds upon this legacy. The 5-fluoro substitution is essential for the covalent inhibition of TS, while the novel 2-ethynyl group is hypothesized to modulate the molecule's electronic properties and steric interactions within the enzyme's active site, potentially leading to enhanced binding affinity or a secondary inhibitory role. The presence of an ethynyl group is known in other contexts to confer mechanism-based inhibition, where the inhibitor is enzymatically converted into a reactive species that covalently and irreversibly inactivates the target.[8][9]

Part 1: The Core Directive - Bioactivation and Inhibition of Thymidylate Synthase

The cytotoxic effects of this compound are contingent upon its conversion into an active nucleotide form. This multi-step bioactivation pathway mirrors that of other fluoropyrimidines.[10][11]

Proposed Metabolic Activation Pathway

Like 5-FU, this compound is a prodrug that requires enzymatic conversion to exert its effect.[10] The proposed pathway involves its conversion to the corresponding nucleoside and subsequently to the active monophosphate nucleotide.

-

Conversion to Nucleoside: The pyrimidine base is likely converted to its corresponding 2'-deoxyribonucleoside, 2-ethynyl-5-fluoro-2'-deoxyuridine (2-E-FUdR), by thymidine phosphorylase (TP).

-

Phosphorylation to Nucleotide: The resulting nucleoside is then phosphorylated by thymidine kinase (TK) to form the active inhibitor: 2-ethynyl-5-fluoro-2'-deoxyuridine-5'-monophosphate (2-E-FdUMP) .[1]

Caption: Proposed bioactivation pathway of this compound.

Mechanism of Thymidylate Synthase (TS) Inhibition

The active metabolite, 2-E-FdUMP, is a structural analog of the natural substrate, dUMP. Its mechanism of inhibition is predicated on the formation of an irreversible, covalent ternary complex with TS and the cofactor CH2THF.[7]

-

Binding to Active Site: 2-E-FdUMP binds to the dUMP substrate site on the TS enzyme.

-

Nucleophilic Attack: A cysteine residue in the TS active site initiates a nucleophilic attack on the C6 position of the pyrimidine ring of 2-E-FdUMP.

-

Covalent Complex Formation: The electron-withdrawing fluorine atom at the C5 position facilitates a subsequent nucleophilic attack from the C5 position onto the methylene group of the CH2THF cofactor. Unlike the natural reaction where a proton is abstracted to release the product, the stable C-F bond prevents the resolution of this complex.

-

Irreversible Inhibition: This results in a stable, covalent ternary complex, effectively sequestering the enzyme and halting the catalytic cycle.[12] The ethynyl group at the C2 position may further stabilize this interaction through favorable contacts within the active site.

Caption: Formation of the inhibitory ternary complex with Thymidylate Synthase.

Part 2: Cellular Consequences and Validation Strategies

The blockade of dTMP synthesis initiates a cascade of cellular events culminating in cell death. The validation of this compound's mechanism requires a suite of standardized in vitro assays.

Downstream Cellular Effects

-

"Thymineless Death": The depletion of the dTMP pool leads to an imbalance in deoxynucleotide triphosphate (dNTP) levels, specifically a decrease in dTTP and an accumulation of dUTP. This imbalance disrupts DNA replication and triggers repair mechanisms that can lead to DNA fragmentation and cell death.[3][13]

-

Cell Cycle Arrest: The disruption of DNA synthesis typically causes cells to arrest in the S-phase of the cell cycle, as they are unable to complete DNA replication.[14]

-

Induction of Apoptosis: The significant DNA damage and cellular stress resulting from dNTP pool imbalance are potent triggers for programmed cell death, or apoptosis.

Experimental Validation Protocols

The following protocols provide a framework for characterizing the bioactivity of this compound.

Protocol 1: In Vitro Thymidylate Synthase (TS) Activity Assay

This spectrophotometric assay measures the catalytic activity of TS by monitoring the conversion of dUMP to dTMP, which is coupled to the oxidation of the folate cofactor.

-

Principle: The conversion of the cofactor 5,10-CH2THF to dihydrofolate (DHF) during the TS-catalyzed reaction results in an increase in absorbance at 340 nm. The rate of this increase is proportional to enzyme activity.

-

Methodology:

-

Reagent Preparation: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 2 mM DTT). Prepare stock solutions of dUMP, 5,10-CH2THF, and recombinant human TS enzyme.

-

Reaction Setup: In a 96-well UV-transparent plate, add assay buffer, TS enzyme, and varying concentrations of this compound (or its activated metabolite, 2-E-FdUMP) to the test wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., 5-FU-derived FdUMP).

-

Initiation: Initiate the reaction by adding dUMP and 5,10-CH2THF to all wells.

-

Measurement: Immediately place the plate in a spectrophotometer capable of kinetic reads. Measure the absorbance at 340 nm every 30 seconds for 15-30 minutes at 37°C.[15]

-

Data Analysis: Calculate the initial reaction velocity (V) from the linear portion of the absorbance curve. Plot the percent inhibition versus inhibitor concentration to determine the IC50 value.

-

Protocol 2: Cell Viability Assessment (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cancer cells.

-

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in metabolically active (living) cells to a purple formazan product.[16][17] The amount of formazan produced is proportional to the number of viable cells.

-

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[18]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the compound-containing medium and incubate for a specified period (e.g., 72 hours).[18]

-

MTT Addition: Remove the treatment medium. Add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the MTT solution. Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[18]

-

Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength between 540-590 nm using a microplate reader.[16]

-

Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to calculate the percentage of cell viability. Plot viability versus compound concentration to determine the IC50 value.

-

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.[19]

-

Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that binds stoichiometrically to DNA.[20] The fluorescence intensity of PI in a stained cell is directly proportional to its DNA content. Cells in G2/M phase (4N DNA) will have twice the fluorescence intensity of cells in G0/G1 phase (2N DNA), while cells in S-phase will have intermediate fluorescence.

-

Methodology:

-

Cell Treatment: Culture cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells. Wash with cold PBS.

-

Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells and preserves their morphology. Store at 4°C for at least 2 hours or overnight.[20]

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).[20]

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer, exciting the PI with a 488 nm laser and collecting the emission signal (typically ~610 nm). Collect data for at least 10,000-20,000 events per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[21]

-

Quantitative Data Summary

The following table presents representative data that could be expected from the experimental validation of a potent fluoropyrimidine analog like this compound, compared to the parent compound, 5-Fluorouracil.

| Parameter | 5-Fluorouracil (Reference) | This compound (Expected) | Assay |

| TS Inhibition IC50 | 100 - 300 nM | < 100 nM | In Vitro Enzyme Assay |

| Cell Viability IC50 (HCT-116) | 1 - 5 µM | < 1 µM | MTT Assay |

| Cell Cycle Effect (at IC50) | S-phase accumulation | Pronounced S-phase accumulation | Flow Cytometry |

Conclusion and Future Perspectives

This compound represents a promising evolution in the design of thymidylate synthase inhibitors. Its proposed mechanism of action is rooted in the well-established pharmacology of fluoropyrimidines, leveraging metabolic activation to an FdUMP analog that forms a covalent inhibitory complex with TS. The strategic inclusion of a 2-ethynyl moiety is hypothesized to enhance this core activity, potentially through improved active site binding or by conferring additional mechanism-based inhibitory properties.

The experimental protocols detailed in this guide provide a clear roadmap for validating these hypotheses. Successful characterization through enzymatic and cellular assays will be the critical first step in establishing the therapeutic potential of this compound. Future work should focus on comprehensive pharmacokinetic and pharmacodynamic studies, in vivo efficacy trials in relevant xenograft models, and investigations into potential resistance mechanisms. This structured approach will be essential to advance this compound from a novel chemical scaffold to a viable clinical candidate in oncology.

References

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

-

Baccanari, D. P., et al. (1993). 5-Ethynyluracil (776C85): a potent modulator of the pharmacokinetics and antitumor efficacy of 5-fluorouracil. PNAS. [Link]

-

Murtuda, A., & Jabria, A. (2023). MTT (Assay protocol). Protocols.io. [Link]

-

Kim, J., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology. [Link]

-

Baccanari, D. P., et al. (1993). 5-Ethynyluracil (776C85): a potent modulator of the pharmacokinetics and antitumor efficacy of 5-fluorouracil. PNAS. [Link]

-

University of Cambridge. (n.d.). Cell Cycle Tutorial. [Link]

-

Baccanari, D. P., et al. (1993). 5-Ethynyluracil (776C85): a potent modulator of the pharmacokinetics and antitumor efficacy of 5-fluorouracil. PubMed. [Link]

-

Sharma, R., et al. (2023). Prodrugs in Oncology: Bioactivation and Impact on Therapeutic Efficacy and Toxicity. MDPI. [Link]

-

Pinkerton, A. A., et al. (2010). Ethynyl and Propynylpyrene Inhibitors of Cytochrome P450. PMC. [Link]

-

University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. [Link]

-

Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. [Link]

-

Thornburg, L. D., et al. (1993). Mechanism-based inactivation of thymine hydroxylase, an alpha-ketoglutarate-dependent dioxygenase, by 5-ethynyluracil. PubMed. [Link]

-

ResearchGate. (n.d.). Capecitabine bioactivation and catabolism pathway. [Link]

-

National Center for Biotechnology Information. (n.d.). Pyrimidine Analogs. In Holland-Frei Cancer Medicine. 6th edition. [Link]

-

ClinPGx. (n.d.). Fluoropyrimidine Pathway, Pharmacokinetics. [Link]

-

Thorn, C. F., et al. (2009). PharmGKB summary: fluoropyrimidine pathways. Pharmacogenetics and genomics. [Link]

-

van der Wilt, C. L., et al. (1994). Thymidylate synthase protein expression and activity are related to the cell proliferation rate in human cancer cell lines. PMC. [Link]

-

Wikipedia. (n.d.). Chemotherapy. [Link]

-

ResearchGate. (2011). Ethynyl and Propynyl Pyrene Inhibitors of Cytochrome P450. [Link]

-

Holland, J. F., et al. (1958). Inhibition of Tumor Growth in Mice by a Series of 2-Substituted Thiopyrimidines. Cancer Research. [Link]

-

Longley, D. B., et al. (2020). Overview of fluoropyrimidine metabolism. ResearchGate. [Link]

-

Amsterdam UMC. (2024). Novel mass spectrometry-based assay for thymidylate synthase activity. [Link]

-

Wang, T. H., et al. (2023). Dual action of pyrimidine derivatives: Targeting tamoxifen resistance in breast cancer. National Institutes of Health. [Link]

-

Al-Suhaimi, K. S., et al. (2020). Synthesis of New 1, 3, 4-Oxadiazole-Incorporated 1, 2, 3-Triazole Moieties as Potential Anticancer Agents Targeting Thymidylate Synthase and Their Docking Studies. MDPI. [Link]

-

Da Pozzo, E., et al. (2018). Human Thymidylate Synthase Inhibitors Halting Ovarian Cancer Growth. PubMed. [Link]

-

Wikipedia. (n.d.). Thymidylate synthase inhibitor. [Link]

-

Wang, S. Q., et al. (2024). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. PMC. [Link]

-

Ajmera, S., & Danenberg, P. V. (1982). Synthesis and biological activity of 5'-substituted 5-fluoropyrimidine nucleosides. Journal of Medicinal Chemistry. [Link]

-

Singh, H., et al. (2023). Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. Future Medicinal Chemistry. [Link]

-

van der Velden, D. L., et al. (2024). Novel mass spectrometry-based assay for thymidylate synthase activity. PubMed. [Link]

-

Royal Society of Chemistry. (n.d.). Protocol for enzyme assays. [Link]

-

San Diego State University. (n.d.). Enzyme Assay Protocol. [Link]

-

ResearchGate. (2023). Role of Pyrimidine Derivatives in the Treatment of Cancer. [Link]

-

McInnes, C., et al. (2003). Synthesis and Biological Activity of Novel 5-fluoro-2'-deoxyuridine Phosphoramidate Prodrugs. PubMed. [Link]

-

World Journal of Advanced Research and Reviews. (n.d.). An overview on synthesis and biological activity of pyrimidines. [Link]

-

Liu, Y., et al. (2009). Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity. PubMed. [Link]

-

Wotring, L. L., et al. (1998). Synthesis and biological activity of 5-fluorotubercidin. PubMed. [Link]

Sources

- 1. PharmGKB summary: fluoropyrimidine pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemotherapy - Wikipedia [en.wikipedia.org]

- 3. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 4. Novel mass spectrometry-based assay for thymidylate synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Human Thymidylate Synthase Inhibitors Halting Ovarian Cancer Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Ethynyl and Propynylpyrene Inhibitors of Cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism-based inactivation of thymine hydroxylase, an alpha-ketoglutarate-dependent dioxygenase, by 5-ethynyluracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. ClinPGx [clinpgx.org]

- 12. Effect of Enzyme Inhibition on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]

- 13. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thymidylate synthase protein expression and activity are related to the cell proliferation rate in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. clyte.tech [clyte.tech]

- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 18. MTT (Assay protocol [protocols.io]

- 19. Flow cytometry with PI staining | Abcam [abcam.com]

- 20. cancer.wisc.edu [cancer.wisc.edu]

- 21. icms.qmul.ac.uk [icms.qmul.ac.uk]

An In-depth Technical Guide to 2-Ethynyl-5-fluoropyrimidine: Structure, Function, and Applications in Drug Discovery

Introduction: Acknowledging a Novel Scaffold

Therefore, this guide will proceed by leveraging established principles of organic chemistry and drawing parallels from the known properties and applications of its close structural analogs, including 2-Ethynyl-5-fluoropyridine and other substituted fluoropyrimidines. This analog-based approach allows for a scientifically grounded exploration of the probable synthesis, reactivity, and functional applications of 2-Ethynyl-5-fluoropyrimidine, providing a valuable resource for researchers and drug development professionals interested in this promising scaffold.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the utility of this compound is a thorough analysis of its molecular architecture. The molecule consists of a pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms, substituted with a reactive ethynyl group at the 2-position and an electron-withdrawing fluorine atom at the 5-position.

Predicted Physicochemical Properties

Based on its structure and by analogy to similar compounds, the key physicochemical properties of this compound can be predicted as follows:

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₆H₃FN₂ | Based on the chemical structure. |

| Molecular Weight | ~122.1 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow solid or liquid | Similar to its pyridine analog. |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂) | The aromatic and heterocyclic nature suggests solubility in polar aprotic solvents. |

| pKa | Weakly basic | The nitrogen atoms in the pyrimidine ring can be protonated, but the electron-withdrawing fluorine atom will reduce basicity compared to unsubstituted pyrimidine. |

Note: These values are estimations and would require experimental verification.

Synthesis of this compound: A Proposed Synthetic Route

The synthesis of this compound can be strategically designed based on well-established cross-coupling methodologies, most notably the Sonogashira coupling reaction. This powerful reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[1][2][3]

Proposed Synthesis Workflow via Sonogashira Coupling

A plausible and efficient synthetic route would start from a commercially available dihalogenated pyrimidine, such as 2,4-Dichloro-5-fluoropyrimidine (CAS: 2927-71-1).

Caption: Proposed synthesis of this compound.

Step-by-Step Protocol:

-

Selective Dechlorination: The synthesis would commence with the selective reduction of 2,4-Dichloro-5-fluoropyrimidine to 2-Chloro-5-fluoropyrimidine. This can be achieved using a variety of reducing agents, with careful control of reaction conditions to favor the removal of the more reactive chlorine atom at the 4-position.

-

Sonogashira Coupling: The resulting 2-Chloro-5-fluoropyrimidine would then undergo a Sonogashira coupling reaction with a suitable ethynylating agent, such as ethynyltrimethylsilane. The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in an appropriate solvent like THF or DMF.[1]

-

Deprotection (if necessary): If a protected alkyne like ethynyltrimethylsilane is used, a final deprotection step is required to yield the terminal alkyne of this compound.

This proposed synthetic route offers a versatile and efficient pathway to the target molecule, allowing for potential modifications and scaling.

Chemical Reactivity and Functional Significance

The chemical reactivity of this compound is dictated by the interplay of its three key structural features: the pyrimidine ring, the ethynyl group, and the fluorine atom.

The Role of the Ethynyl Group: A Gateway for "Click" Chemistry

The terminal alkyne functionality is the most prominent reactive site in the molecule, making it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[4][5][6][7] This reaction allows for the efficient and specific formation of a stable triazole linkage with an azide-containing molecule.

Caption: CuAAC reaction of this compound.

This bioorthogonal reactivity makes this compound a valuable tool for:

-

Bioconjugation: Linking the pyrimidine scaffold to biomolecules such as proteins, nucleic acids, and carbohydrates for imaging and tracking studies.

-

Probe Development: Creating fluorescent or biotinylated probes for detecting and isolating specific cellular targets.[8][9][10][11][12]

The Influence of the Fluorine Atom and Pyrimidine Ring

The fluorine atom at the 5-position significantly influences the electronic properties of the pyrimidine ring. As a highly electronegative atom, it acts as an electron-withdrawing group, which can:

-

Enhance Binding Affinity: The fluorine atom can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing the binding affinity of drug candidates.

-

Modulate Metabolic Stability: Fluorine substitution can block sites of metabolic oxidation, thereby improving the pharmacokinetic profile of a drug.

-

Tune Reactivity: The electron-withdrawing nature of the fluorine can impact the reactivity of the pyrimidine ring in other chemical transformations.

Applications in Drug Discovery and Development

The unique structural features of this compound position it as a highly valuable building block in modern drug discovery, particularly in the realm of fragment-based drug discovery (FBDD).[13][14][15][16][17]

A Versatile Fragment for FBDD

FBDD involves screening small, low-complexity molecules ("fragments") for weak binding to a biological target. Promising fragments are then optimized and grown into more potent lead compounds. This compound possesses several characteristics of an ideal fragment:

-

Low Molecular Weight: Its small size allows it to explore a wider chemical space and bind to small pockets on a protein surface.

-

High "Ligand Efficiency": The combination of a hydrogen bond acceptor (pyrimidine nitrogens) and a potential hydrogen bond donor (ethynyl C-H) in a compact structure can lead to efficient binding interactions.

-

Vector for Growth: The ethynyl group provides a clear and versatile handle for chemical elaboration, allowing for the systematic growth of the fragment into a more potent inhibitor.

Caption: Fragment-based drug discovery workflow.

Experimental Protocol: Fragment Screening using this compound

A typical fragment screening campaign using this compound would involve the following steps:

-

Library Preparation: A solution of this compound is prepared in a suitable solvent, typically DMSO, at a high concentration (e.g., 100 mM).

-

Biophysical Screening: The fragment is screened against the target protein using a sensitive biophysical technique capable of detecting weak interactions, such as:

-

Surface Plasmon Resonance (SPR): To measure binding kinetics and affinity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To identify binding and map the binding site.

-

Isothermal Titration Calorimetry (ITC): To determine the thermodynamics of binding.

-

-

Hit Validation: Positive hits are validated using orthogonal techniques to eliminate false positives.

-

Structural Biology: X-ray crystallography or cryo-electron microscopy is used to determine the three-dimensional structure of the fragment bound to the target protein.

-

Structure-Based Drug Design: The structural information is used to guide the chemical elaboration of the ethynyl group to improve potency and selectivity.

Spectroscopic Characterization (Predicted)

While experimental data is not available, the expected spectroscopic signatures of this compound can be predicted based on its structure and data from analogous compounds.[18][19][20][21][22]

| Spectroscopy | Predicted Key Signals |

| ¹H NMR | - A singlet for the ethynyl proton (C≡C-H) in the range of δ 3.0-3.5 ppm.- Two distinct signals for the pyrimidine ring protons, likely appearing as doublets or multiplets in the aromatic region (δ 7.0-9.0 ppm), with coupling to the fluorine atom. |

| ¹³C NMR | - Two signals for the alkyne carbons in the range of δ 70-90 ppm.- Signals for the pyrimidine ring carbons, with the carbon attached to the fluorine atom showing a large one-bond C-F coupling constant. |

| ¹⁹F NMR | - A single resonance, likely a multiplet due to coupling with the adjacent protons on the pyrimidine ring. |

| IR | - A sharp, weak absorption around 3300 cm⁻¹ corresponding to the C≡C-H stretch.- A sharp absorption around 2100-2200 cm⁻¹ for the C≡C stretch.- C-F stretching vibrations in the region of 1000-1400 cm⁻¹. |

| Mass Spectrometry | - A molecular ion peak corresponding to the exact mass of C₆H₃FN₂. |

Conclusion and Future Directions

This compound represents a promising and versatile building block for medicinal chemistry and chemical biology. Its unique combination of a fluorinated pyrimidine scaffold and a reactive ethynyl group makes it an attractive candidate for fragment-based drug discovery and the development of novel chemical probes. While direct experimental data for this specific molecule is currently limited, the well-established chemistry of its structural analogs provides a strong foundation for its synthesis and application.

Future research should focus on the definitive synthesis and characterization of this compound to confirm its predicted properties and to fully unlock its potential in the development of new therapeutics and research tools.

References

-

CHI. Fragment Based Drug Discovery. [Link]

-

CHI. Fragment-Based Drug Discovery. [Link]

-

MedCrave. Physicochemical properties of some pyrimidine derivatives in some organic solvents. [Link]

-

PubChem. 5-Ethynyl-2-fluoropyridine. [Link]

-

RSC Publishing. Fragment optimization and elaboration strategies – the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. [Link]

-

National Center for Biotechnology Information. Design Strategies for Bioorthogonal Smart Probes. [Link]

-

University of Southampton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. [Link]

-

National Center for Biotechnology Information. Concepts and Core Principles of Fragment-Based Drug Design. [Link]

-

ResearchGate. Synthesis of 5-ethynyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine via Sonogashira reaction. [Link]

-

ResearchGate. Optimized route for synthesis of 2‐bezyloxy‐5‐alkyne substituted pyrimidines. [Link]

-

Drug Discovery Chemistry. Fragment-Based Drug Discovery - 2023 Archive. [Link]

-

National Center for Biotechnology Information. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. [Link]

-

National Center for Biotechnology Information. A Dual Fluorescent-Raman Bioorthogonal Probe for Specific Biosynthetic Labeling of Gangliosides. [Link]

-

National Center for Biotechnology Information. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. [Link]

-

PubMed. Sonogashira coupling-based synthesis and in vitro cytotoxic evaluation of C-2 alkynyl derivatives of withaferin A. [Link]

-

University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

-

MDPI. A Bioorthogonal Double Fluorogenic Probe to Visualize Protein–DNA Interaction. [Link]

-

ResearchGate. Azide–Alkyne Cycloaddition (CuAAC) in Alkane Solvents Catalyzed by Fluorinated NHC Copper(I) Complex | Request PDF. [Link]

-

ChemRxiv. Investigation of Base-free Copper-Catalyzed Azide–Alkyne Click Cycloadditions (CuAAc) in Natural Deep Eutectic Solvents as Gre. [Link]

-

PubMed Central. Building a Medicinal Chemistry Framework for Bioorthogonal Probes. [Link]

-

RSC Publishing. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. [Link]

-

MDPI. Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. [Link]

-

Wikipedia. Azide-alkyne Huisgen cycloaddition. [Link]

-

National Center for Biotechnology Information. Bioorthogonal Turn-On Probes for Imaging Small Molecules Inside Living Cells. [Link]

-

PubChem. 5-Fluoropyrimidine. [Link]

-

PubChem. 2-Ethoxy-5-fluorouracil. [Link]

-

SpectraBase. 2-Ethynylpyridine. [Link]

-

National Center for Biotechnology Information. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. [Link]

-

SpectraBase. 1-Ethynyl-2-fluorobenzene - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 8. Design Strategies for Bioorthogonal Smart Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Dual Fluorescent-Raman Bioorthogonal Probe for Specific Biosynthetic Labeling of Gangliosides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Building a Medicinal Chemistry Framework for Bioorthogonal Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bioorthogonal Turn-On Probes for Imaging Small Molecules Inside Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fragment Based Drug Discovery - Drug Discovery Chemistry [drugdiscoverychemistry.com]